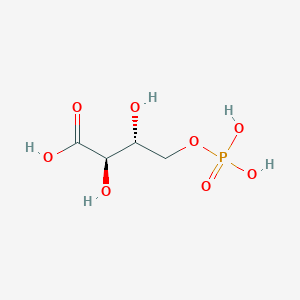

4-Phospho-D-erythronate

Vue d'ensemble

Description

L’acide 4-phospho-D-érythronique est un phosphate de monosaccharide, plus précisément le D-énantiomère de l’acide 4-phosphoérythronique . Il s’agit d’une petite molécule organique qui joue un rôle dans diverses voies biochimiques, notamment dans la synthèse du phosphate de pyridoxal 5’ dans certaines bactéries . Ce composé est également connu pour ses effets inhibiteurs sur l’isomérase du ribose 5-phosphate .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

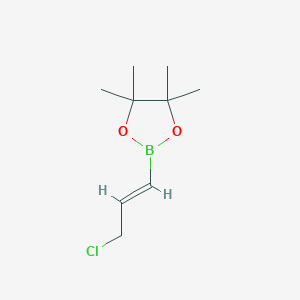

La synthèse de l’acide 4-phospho-D-érythronique implique généralement l’utilisation de la D-érythronolactone comme précurseur . Le processus comprend plusieurs étapes :

Benzylation : L’étape initiale implique la protection des groupes hydroxyle à l’aide de groupes benzyle.

Phosphorylation : L’intermédiaire protégé est ensuite phosphorylé.

Déprotection : L’étape finale implique l’élimination des groupes benzyle pour donner l’acide 4-phospho-D-érythronique.

Le rendement global de cette voie de synthèse est d’environ 22 % .

Méthodes de production industrielle

À l’heure actuelle, il n’existe aucune méthode de production industrielle bien documentée pour l’acide 4-phospho-D-érythronique. Le composé est principalement synthétisé dans les laboratoires de recherche à des fins d’études scientifiques.

Analyse Des Réactions Chimiques

Types de réactions

L’acide 4-phospho-D-érythronique subit plusieurs types de réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former du 2-oxo-3-hydroxy-4-phospho-butanoate.

Réduction : Le composé peut être réduit dans des conditions spécifiques.

Substitution : Il peut participer à des réactions de substitution où le groupe phosphate est remplacé par d’autres groupes fonctionnels.

Réactifs et conditions courantes

Oxydation : Les oxydants courants comprennent le dinucléotide d’adénine et de nicotinamide (NAD+) et le dinucléotide d’adénine et de flavine (FAD).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) peuvent être utilisés.

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution.

Principaux produits

Oxydation : Le principal produit est le 2-oxo-3-hydroxy-4-phospho-butanoate.

Réduction : La forme réduite de l’acide 4-phospho-D-érythronique.

Substitution : Les produits dépendent du nucléophile utilisé dans la réaction.

4. Applications de la recherche scientifique

L’acide 4-phospho-D-érythronique a plusieurs applications de recherche scientifique :

Biochimie : Il est utilisé pour étudier la synthèse du phosphate de pyridoxal 5’ dans les bactéries.

Inhibition enzymatique : Le composé est un inhibiteur de l’isomérase du ribose 5-phosphate, ce qui le rend utile pour l’étude de la cinétique et des mécanismes enzymatiques.

Voies métaboliques : Il est impliqué dans diverses voies métaboliques et peut être utilisé pour étudier les troubles métaboliques.

Applications De Recherche Scientifique

4-phospho-D-erythronic acid has several scientific research applications:

Biochemistry: It is used to study the synthesis of pyridoxal 5’-phosphate in bacteria.

Enzyme Inhibition: The compound is an inhibitor of ribose 5-phosphate isomerase, making it useful in studying enzyme kinetics and mechanisms.

Metabolic Pathways: It is involved in various metabolic pathways and can be used to investigate metabolic disorders.

Mécanisme D'action

Le mécanisme d’action de l’acide 4-phospho-D-érythronique implique son rôle d’intermédiaire dans la synthèse du phosphate de pyridoxal 5’ . Il est converti en 2-oxo-3-hydroxy-4-phospho-butanoate par l’enzyme 4-phospho-D-érythronate déshydrogénase, avec la réduction concomitante du NAD+ en NADH . Ce composé inhibe également l’isomérase du ribose 5-phosphate en se liant à son site actif, empêchant ainsi la conversion du ribose 5-phosphate en ribulose 5-phosphate .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide D-érythronique : Un acide érythronique dans lequel les stéréocentres aux positions 2 et 3 ont tous deux une configuration R.

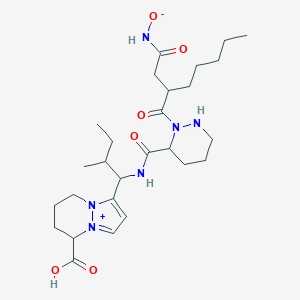

Acide 4-phospho-D-érythronohydroxamique : Un dérivé hydroxamique de l’acide 4-phospho-D-érythronique.

Unicité

L’acide 4-phospho-D-érythronique est unique en raison de son rôle spécifique dans la synthèse du phosphate de pyridoxal 5’ et de ses effets inhibiteurs sur l’isomérase du ribose 5-phosphate . Contrairement à ses analogues, il est spécifiquement impliqué dans ces voies biochimiques, ce qui en fait un composé précieux pour la recherche en enzymologie et en études métaboliques.

Propriétés

IUPAC Name |

(2R,3R)-2,3-dihydroxy-4-phosphonooxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9O8P/c5-2(3(6)4(7)8)1-12-13(9,10)11/h2-3,5-6H,1H2,(H,7,8)(H2,9,10,11)/t2-,3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCZXOHUILRHRQJ-PWNYCUMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)O)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H](C(=O)O)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332305 | |

| Record name | 4-Phospho-D-erythronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57229-25-1 | |

| Record name | 4-Phospho-D-erythronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B122590.png)

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B122612.png)

![N-[4-(benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide](/img/structure/B122627.png)